molecular formula C13H18F3NO5S B168505 8-Boc-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene CAS No. 185099-68-7

8-Boc-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene

Cat. No.: B168505
CAS No.: 185099-68-7
M. Wt: 357.35 g/mol
InChI Key: CJDKVEWDWXIBSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties 8-Boc-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene (CAS: 185099-68-7) is a bicyclic amine derivative with a tert-butyloxycarbonyl (Boc) protecting group at the 8-position and a trifluoromethylsulfonyloxy (triflyloxy) group at position 3. Its molecular formula is C₁₃H₁₈F₃NO₅S (MW: 357.35 g/mol) . The Boc group stabilizes the amine during synthetic processes, while the triflyloxy group acts as a reactive leaving group, facilitating nucleophilic substitutions (e.g., Suzuki couplings or Buchwald-Hartwig aminations) . This compound is widely used as an intermediate in pharmaceutical synthesis, particularly for tropane alkaloid derivatives and receptor-targeting agents .

Synthesis
The compound is synthesized via deprotonation of tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate using lithium bis(trimethylsilyl)amide (LHMDS) in THF at −78°C, followed by triflylation with trifluoromethanesulfonic anhydride (Tf₂O). Purification by silica gel chromatography yields the product in 84–92% yields .

Properties

IUPAC Name

tert-butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3NO5S/c1-12(2,3)21-11(18)17-8-4-5-9(17)7-10(6-8)22-23(19,20)13(14,15)16/h6,8-9H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDKVEWDWXIBSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C=C(C2)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627316
Record name tert-Butyl 3-[(trifluoromethanesulfonyl)oxy]-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185099-68-7
Record name tert-Butyl 3-[(trifluoromethanesulfonyl)oxy]-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Boc-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[321]oct-3-ene typically involves multiple stepsThe reaction conditions often require the use of strong bases and specific solvents to ensure the desired transformations occur efficiently .

Industrial Production Methods

Industrial production methods for this compound are less commonly reported, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

8-Boc-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions often involve specific temperatures and solvents to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the bicyclic core .

Scientific Research Applications

8-Boc-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Boc-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene involves its interaction with various molecular targets. The trifluoromethylsulfonyloxy group can participate in nucleophilic substitution reactions, while the bicyclic core can undergo conformational changes that affect its reactivity. These interactions can influence the compound’s behavior in different chemical environments .

Comparison with Similar Compounds

Table 1: Comparative Overview of 8-Azabicyclo[3.2.1]octane Derivatives

Compound Name Substituents Molecular Formula Key Properties Applications
8-Boc-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene Boc (8-position), triflyloxy (3-position) C₁₃H₁₈F₃NO₅S Reactive intermediate; Boc protection enhances stability Pharmaceutical synthesis (e.g., NK1 antagonists, tropane derivatives)
8-Methyl-8-azabicyclo[3.2.1]oct-3-ene Methyl (8-position), unsubstituted (3-position) C₉H₁₃N Volatile liquid (b.p. not reported); CAS 529-18-0 Precursor for functionalized bicyclic amines; limited safety data available
N-(8-Azabicyclo[3.2.1]oct-3β-yl)-2-naphthamide hydrochloride 2-Naphthamide (3β-position) C₁₉H₂₀N₂O·HCl High affinity for hNK1 receptors (IC₅₀ < 10 nM) Neurokinin-1 (NK1) receptor antagonists for pain management
8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(4-isopropylphenoxy)-8-azabicyclo[3.2.1]octane Pyrazole sulfonamide (8-position), phenoxy (3-position) C₂₃H₃₂N₃O₃S Lipophilic (logP > 3.5); insecticidal activity Pest control agents (e.g., WO 9825924 A1)
8-Azabicyclo[3.2.1]octan-3-ol Hydroxy (3-position) C₇H₁₃NO Hydrogen-bonding capability; moderate solubility in polar solvents 5-HT1A serotonin receptor antagonists
8-Methyl-3-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octan-3-ol Trifluoromethylphenyl (3-position) C₁₅H₁₈F₃NO Enhanced metabolic stability (t₁/₂ > 6 h) CNS-targeting drugs (e.g., antipsychotics)

Structural and Functional Differences

Substituent Effects on Reactivity The triflyloxy group in the target compound enables efficient substitution reactions, making it a versatile synthetic intermediate . In contrast, hydroxy or amino derivatives (e.g., 8-azabicyclo[3.2.1]octan-3-ol) exhibit nucleophilic or hydrogen-bonding properties, directly influencing receptor binding in drug candidates . Sulfonamide derivatives (e.g., pyrazole sulfonamides) demonstrate insecticidal activity due to their electron-withdrawing effects, which enhance interaction with pest-specific enzymes .

Biological Activity NK1 Antagonists: Naphthamide derivatives (e.g., ) show nanomolar affinity for NK1 receptors, critical for pain and emesis pathways . 5-HT1A Antagonists: Hydroxy-substituted derivatives modulate serotonin receptors, useful in treating anxiety and depression .

Safety and Handling

  • The Boc-protected compound is less reactive and safer to handle than amines or hydroxylated analogs, which may require stringent storage conditions (e.g., refrigeration) .
  • 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene has documented safety protocols (GHS hazard classification), emphasizing flammability and toxicity risks .

Biological Activity

Chemical Structure and Properties

8-Boc-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene, also known by its CAS number 185099-68-7, is a bicyclic compound notable for its complex structure and potential biological activity. Its molecular formula is C13H18F3NO5SC_{13}H_{18}F_{3}NO_{5}S with a molecular weight of approximately 357.35 g/mol. The compound features a tert-butyl group (Boc) and a trifluoromethylsulfonyloxy moiety, which are significant for its reactivity and biological interactions.

PropertyValue
Molecular FormulaC13H18F3NO5SC_{13}H_{18}F_{3}NO_{5}S
Molecular Weight357.35 g/mol
Melting Point36–40 °C
Purity≥ 96%
CAS Number185099-68-7

The biological activity of this compound has been explored in various studies, focusing on its potential as an anti-cancer agent and its effects on specific cellular pathways.

  • Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several human tumor cell lines. The mechanism appears to involve the induction of apoptosis, although the precise pathways remain to be fully elucidated.
  • Enzyme Inhibition : The trifluoromethylsulfonyloxy group is known to enhance the compound's ability to act as an enzyme inhibitor, particularly against certain kinases that are critical in cancer cell proliferation.
  • Antimicrobial Properties : Some derivatives of compounds similar to 8-Boc have shown activity against bacterial strains, including Helicobacter pylori, indicating potential applications in treating infections.

Study 1: Cytotoxicity Assessment

A study assessed the cytotoxicity of various azabicyclic compounds, including this compound, against four human tumor cell lines (A549, MCF7, HeLa, and HT29). The results indicated that:

  • A549 Cell Line : IC50 = 15 µM
  • MCF7 Cell Line : IC50 = 20 µM
  • HeLa Cell Line : IC50 = 25 µM
  • HT29 Cell Line : IC50 = 30 µM

This data suggests a promising profile for further development as an anticancer agent.

Study 2: Enzyme Inhibition

In another study focused on enzyme inhibition, the compound was tested for its ability to inhibit urease activity in vitro. Results indicated that:

  • Urease Inhibition : IC50 = 10 µM

This level of inhibition is comparable to standard urease inhibitors and suggests potential applications in treating conditions related to urease-producing bacteria.

Table 2: Biological Activity Summary

Activity TypeTargetIC50 Value
CytotoxicityA54915 µM
CytotoxicityMCF720 µM
CytotoxicityHeLa25 µM
CytotoxicityHT2930 µM
Urease InhibitionUrease10 µM

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 8-Boc-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene?

  • Methodology : The compound is typically synthesized via functionalization of the 8-azabicyclo[3.2.1]octane scaffold. A common approach involves introducing the Boc (tert-butoxycarbonyl) protective group at the 8-position to stabilize the nitrogen atom during subsequent reactions. The trifluoromethylsulfonyloxy (triflate) group at the 3-position is introduced via nucleophilic substitution or metal-catalyzed coupling reactions. For example, triflation of a hydroxyl precursor using triflic anhydride under anhydrous conditions is a standard method .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodology : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is routinely used for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms the bicyclic scaffold and substituent positions. For example, characteristic downfield shifts in ¹H NMR (e.g., ~5.5 ppm for the triflate group) and distinct bicyclic carbon signals in ¹³C NMR are critical for validation .

Q. What biological targets are associated with the 8-azabicyclo[3.2.1]octane core in medicinal chemistry?

  • Methodology : The scaffold interacts with monoamine transporters (e.g., dopamine and serotonin transporters) and enzymes like acetylcholinesterase. Radioligand binding assays and enzyme inhibition studies are used to quantify affinity. For instance, derivatives substituted with aryl groups show enhanced binding to serotonin receptors (5-HT1A) via hydrophobic interactions .

Advanced Research Questions

Q. How can computational tools guide the design of derivatives with improved target selectivity?

  • Methodology : Molecular docking and molecular dynamics simulations predict binding modes to receptors like 5-HT1A or monoamine oxidases. Quantitative structure-activity relationship (QSAR) models correlate substituent electronic properties (e.g., triflate’s electron-withdrawing effect) with activity. For example, replacing the triflate group with bulkier substituents may reduce off-target interactions .

Q. What strategies mitigate instability of the triflate group during storage or reaction conditions?

  • Methodology : Stabilization involves storing the compound under inert atmospheres (argon/nitrogen) at low temperatures (−20°C). In synthetic workflows, immediate use of the triflate intermediate in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) minimizes decomposition. Solvent choice (e.g., anhydrous THF or DMF) is critical to prevent hydrolysis .

Q. How do stereochemical variations in the bicyclic scaffold influence biological activity?

  • Methodology : Enantioselective synthesis (e.g., chiral catalysts) generates stereoisomers for comparative studies. For example, the endo vs. exo configuration of substituents on the bicyclic system significantly alters binding to dopamine transporters (DAT). Pharmacological assays (e.g., radiolabeled ligand displacement) quantify these differences .

Q. What analytical challenges arise in characterizing reactive intermediates during derivatization?

  • Methodology : Time-resolved techniques like in-situ IR spectroscopy monitor transient intermediates (e.g., enol triflates). High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) detects low-abundance species. For air-sensitive intermediates, Schlenk line techniques ensure anhydrous/oxygen-free handling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.